molecular formula C20H21ClN2O2S B2719101 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone CAS No. 1211307-95-7

2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone

Cat. No. B2719101
CAS RN: 1211307-95-7
M. Wt: 388.91
InChI Key: CXZGYAHXUCKMNT-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21ClN2O2S and its molecular weight is 388.91. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Compounds structurally related to 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone have shown promising antiproliferative effects against breast cancer cells. Specifically, derivatives bearing piperazine amide moieties were synthesized and found to exhibit significant anticancer activities, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş et al., 2014). Another study on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives highlighted their synthesis and potential in vitro anticancer activity against human breast cancer cell lines (Mallikarjuna et al., 2014).

Antimicrobial and Antifungal Activity

Azole-containing piperazine derivatives were designed and synthesized, demonstrating moderate to significant in vitro antibacterial and antifungal activities. Some of these compounds showed broad-spectrum antimicrobial efficacy against tested strains, exhibiting activities comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010). Additionally, chalcones containing piperazine or 2,5-dichlorothiophene moieties synthesized through Claisen-Schmidt condensation showed promising activity against Gram-positive bacteria and Candida albicans, with some derivatives performing notably well in antimicrobial screenings (Tomar et al., 2007).

Synthesis of Complex Organic Compounds

The preparation of complex organic structures using 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone as a precursor or structural analogue is a significant area of research. Studies have detailed the synthesis and characterization of various derivatives, highlighting their potential in creating novel compounds with potential biological activities. This includes the formation of tertiary amino alcohols and their dihydrochlorides for studying the effects on tumor DNA methylation (Hakobyan et al., 2020) and the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient and straightforward method for obtaining high-yield compounds (Bhat et al., 2018).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c21-17-5-2-1-4-14(17)12-19(24)22-7-9-23(10-8-22)20(25)16-13-15(16)18-6-3-11-26-18/h1-6,11,15-16H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZGYAHXUCKMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone

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